molecular formula C22H13N3O7 B11697453 3-({[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid

3-({[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid

Cat. No.: B11697453
M. Wt: 431.4 g/mol
InChI Key: YDRPTMITLOHSBP-UHFFFAOYSA-N
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Description

3-({[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid is a complex organic compound that features a nitrophenyl group, a dioxoisoindoline moiety, and a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the dioxoisoindoline intermediate, which can be synthesized through the condensation of phthalic anhydride with an appropriate amine. The nitrophenyl group is then introduced via nitration reactions, and the final coupling with benzoic acid is achieved through amide bond formation under conditions such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-({[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

3-({[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-({[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in redox reactions, while the dioxoisoindoline moiety can form hydrogen bonds and other interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    3-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid: Similar structure but with a different position of the nitro group.

    3-({[2-(3-aminophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid: Similar structure but with an amine group instead of a nitro group.

Uniqueness

The unique combination of the nitrophenyl group, dioxoisoindoline moiety, and benzoic acid derivative in 3-({[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid provides distinct chemical and biological properties that can be leveraged for specific applications in research and industry.

Properties

Molecular Formula

C22H13N3O7

Molecular Weight

431.4 g/mol

IUPAC Name

3-[[2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid

InChI

InChI=1S/C22H13N3O7/c26-19(23-14-4-1-3-13(9-14)22(29)30)12-7-8-17-18(10-12)21(28)24(20(17)27)15-5-2-6-16(11-15)25(31)32/h1-11H,(H,23,26)(H,29,30)

InChI Key

YDRPTMITLOHSBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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